molecular formula C7H5F2NO2 B6253660 3-(difluoromethoxy)pyridine-2-carbaldehyde CAS No. 1315361-14-8

3-(difluoromethoxy)pyridine-2-carbaldehyde

Cat. No.: B6253660
CAS No.: 1315361-14-8
M. Wt: 173.1
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Description

3-(Difluoromethoxy)pyridine-2-carbaldehyde is an organic compound that features a pyridine ring substituted with a difluoromethoxy group at the third position and an aldehyde group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethoxy)pyridine-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-2-carbaldehyde.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting pyridine-2-carbaldehyde with difluoromethyl ether in the presence of a base such as sodium hydride.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed

    Oxidation: 3-(Difluoromethoxy)pyridine-2-carboxylic acid.

    Reduction: 3-(Difluoromethoxy)pyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Difluoromethoxy)pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a building block for drug candidates targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(difluoromethoxy)pyridine-2-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s metabolic stability and bioavailability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxy)pyridine-2-carbaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    3-(Trifluoromethoxy)pyridine-2-carbaldehyde: Contains a trifluoromethoxy group, which can alter its reactivity and properties.

    2-(Difluoromethoxy)pyridine-3-carbaldehyde: Isomer with the difluoromethoxy and aldehyde groups at different positions.

Uniqueness

3-(Difluoromethoxy)pyridine-2-carbaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with enhanced stability and specific biological activity.

Properties

CAS No.

1315361-14-8

Molecular Formula

C7H5F2NO2

Molecular Weight

173.1

Purity

95

Origin of Product

United States

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